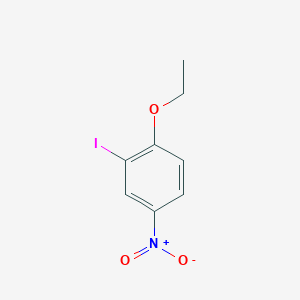

1-Ethoxy-2-iodo-4-nitrobenzene

Description

Properties

CAS No. |

846023-26-5 |

|---|---|

Molecular Formula |

C8H8INO3 |

Molecular Weight |

293.06 g/mol |

IUPAC Name |

1-ethoxy-2-iodo-4-nitrobenzene |

InChI |

InChI=1S/C8H8INO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 |

InChI Key |

BZKMOSFWSDZMIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])I |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Physical and Chemical Properties

Key Observations:

Halogen Identity :

- Iodine (e.g., this compound) enhances molecular weight and polarizability, favoring halogen bonding interactions critical in crystal packing . Bromine analogs (e.g., 4-bromo-2-ethoxy-1-nitrobenzene) are lighter and often used in Suzuki-Miyaura cross-coupling reactions due to Br’s reactivity .

- Fluorine (e.g., 1-fluoro-4-methoxy-2-nitrobenzene) reduces molecular weight and increases electronegativity, improving metabolic stability in pharmaceuticals .

Substituent Position :

- The nitro group’s position (para vs. ortho) affects electronic effects. For example, 1-iodo-4-methoxy-2-nitrobenzene’s nitro group at position 2 creates a steric hindrance that stabilizes halogen bonding , whereas para-nitro groups (as in this compound) enhance electron-withdrawing effects, activating the ring for nucleophilic substitution .

Functional Group Variations :

- Methoxy (-OCH₃) vs. ethoxy (-OCH₂CH₃): Ethoxy groups increase hydrophobicity (higher logP), as seen in this compound (logP = 3.12) compared to 1-iodo-4-methoxy-2-nitrobenzene (logP ≈ 2.8, estimated) .

Preparation Methods

Nitro Group Reduction and Diazotization

Starting from 1-ethoxy-4-nitrobenzene (CAS 100-29-8), tin(II) chloride in hydrochloric acid reduces the nitro group to an amine at 0–5°C. The resulting 4-ethoxy-3-iodoaniline intermediate undergoes diazonium salt formation using a polymer-supported nitrite reagent (Amberlyst A-26) and p-toluenesulfonic acid in acetonitrile at 10°C.

Iodination via Sandmeyer-Type Reaction

The diazonium intermediate reacts with potassium iodide under mild conditions (10–20°C, 2 hours), achieving >95% conversion. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 10–20°C | Prevents decomposition |

| Solvent | Acetonitrile | Enhances solubility |

| KI Equivalents | 1.5 | Minimizes side products |

This method avoids traditional harsh conditions (e.g., concentrated H2SO4), making it suitable for heat-sensitive intermediates.

Multi-Step Condensation and Cyclization

Patent literature describes an alternative approach integrating this compound into larger heterocyclic frameworks. While primarily used to synthesize 4-amino-3-quinolinecarbonitriles, the protocol provides insights into nitro-iodo-ethoxybenzene formation.

Intermediate Synthesis: 4-Ethoxy-3-iodoaniline

A suspension of 4-bromo-3-ethoxyaniline hydrochloride (0.40 mol) reacts with cyanoacetamide derivatives in iso-propanol under reflux with triethylorthoformate. Key steps include:

Nitration and Final Modification

The intermediate undergoes nitration using fuming nitric acid in sulfuric acid at 0°C, followed by quenching in ice-water. Yields for this step range from 54% to 84%, depending on purification protocols.

Direct Electrophilic Iodination

Electrophilic aromatic substitution offers a route to install iodine directly on pre-nitrated substrates. However, the strong deactivating effects of the nitro group necessitate rigorous conditions:

Reaction Parameters

-

Iodine Source : ICl or I2 with HNO3 as oxidant

-

Solvent : Glacial acetic acid

-

Temperature : 50–60°C (24–48 hours)

Despite theoretical feasibility, this method suffers from low regioselectivity (<30% yield) and competing side reactions, limiting its practical utility.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Operational Complexity |

|---|---|---|---|---|

| Diazonium Salt | 85–95 | >98 | High | Low |

| Condensation | 54–84 | 92–97 | Moderate | High |

| Electrophilic | <30 | 70–85 | Low | Moderate |

The diazonium approach excels in yield and simplicity but requires nitro-to-amine reduction. Condensation routes, while lower-yielding, enable integration into complex heterocycles.

Purification and Characterization

Crystallization Techniques

Q & A

Q. What is a reliable methodology for synthesizing 1-Ethoxy-2-iodo-4-nitrobenzene?

Answer: A common synthesis involves reacting 2-iodo-4-nitrophenol with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 70°C for 3 hours . Post-reaction, the mixture is cooled, filtered to remove inorganic salts, and washed with ethyl acetate and hexanes. This method yields ~26% (5.2 g from 21 g starting material). Key considerations include solvent selection (DMF enhances nucleophilic substitution) and stoichiometric excess of ethyl iodide to drive the reaction .

Q. What purification techniques are effective for isolating this compound?

Answer:

- Filtration and Washing: After cooling, ethyl acetate is added to dissolve organic products, followed by filtration to remove residual K₂CO₃. Sequential washes with water (3×) and brine ensure removal of polar impurities .

- Recrystallization: Hexanes are used to precipitate the product, yielding white crystals. Drying over magnesium sulfate (MgSO₄) removes trace moisture .

- Purity Validation: Confirm via melting point analysis, NMR (e.g., 1H NMR peaks at δ 7.86, 8.39, 8.43 ppm for aromatic protons), and mass spectrometry (MS m/z 500.0, 502.1 [M+H]+) .

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of toxic vapors .

- Waste Management: Segregate nitro-containing waste and dispose via certified hazardous waste facilities to prevent environmental contamination .

- Emergency Measures: For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with saline .

Q. How is the compound characterized to confirm its structure?

Answer:

- Spectroscopy: 1H NMR identifies aromatic protons and ethoxy groups (e.g., δ 1.3–1.5 ppm for CH₃). MS (ES+) confirms molecular ion peaks .

- Elemental Analysis: Verify C, H, N, and O content (e.g., theoretical C: 41.72%, H: 2.72%, N: 8.11%) .

- Chromatography: Use HPLC or TLC to assess purity, with UV detection at λ ≈ 260 nm (nitro group absorption) .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

Answer:

- Optimize Solvent Polarity: Replace DMF with acetonitrile or acetone to reduce side reactions while maintaining nucleophilicity.

- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Temperature Control: Conduct the reaction under reflux (70–80°C) to balance activation energy and decomposition risks .

Q. How do substituents (ethoxy, iodo, nitro) influence the compound’s reactivity?

Answer:

- Electron Effects: The nitro group (-NO₂) is strongly electron-withdrawing, meta-directing, while the ethoxy group (-OEt) is electron-donating, ortho/para-directing. This creates competing regiochemical outcomes in electrophilic substitutions .

- Iodo Reactivity: The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) under Pd catalysis, enabling derivatization into biaryl structures .

Q. What methods enable selective reduction of the nitro group in this compound?

Answer:

Q. How is X-ray crystallography applied to determine the compound’s structure?

Answer:

- Data Collection: Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. High-resolution (<1.0 Å) datasets are ideal .

- Visualization: ORTEP-3 generates thermal ellipsoid diagrams to depict atomic displacement parameters and confirm molecular geometry .

- Validation: Check CIF files for R-factor convergence (R1 < 0.05) and bond-length/angle discrepancies .

Q. How should researchers address contradictions in reported spectroscopic data?

Answer:

- Comparative Analysis: Tabulate literature NMR/MS data (e.g., δ 8.43 ppm in vs. δ 8.50 ppm in other studies) to identify outliers.

- Experimental Replication: Repeat syntheses under standardized conditions (solvent, temperature, instrument calibration) to isolate variables .

- Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .

Q. What strategies enable derivatization of this compound for functional materials?

Answer:

- Cross-Coupling: Employ Ullmann or Sonogashira reactions to replace iodine with alkynes or aryl groups .

- Nitro Reduction: Convert -NO₂ to -NH₂ for subsequent azo-coupling or diazonium salt formation .

- Ethoxy Modification: Hydrolyze -OEt to -OH under acidic conditions (HBr/HOAc) for further esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.